molecular formula C17H26N2O4 B2677776 Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate CAS No. 2094374-65-7

Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate

Cat. No.: B2677776
CAS No.: 2094374-65-7
M. Wt: 322.405
InChI Key: NAUPGQDSQFEOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available materials. The synthetic route may include the formation of the pyrrolidine and piperidine rings, followed by the introduction of the tert-butyl ester group. Reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate include other tert-butyl esters and compounds with pyrrolidine or piperidine rings. Examples include:

  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 5-oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-5-14(20)18-8-6-13(7-9-18)19-11-12(10-15(19)21)16(22)23-17(2,3)4/h5,12-13H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUPGQDSQFEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)N(C1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.